N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride
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Description
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4O3S2 and its molecular weight is 497.07. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The compounds related to N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride show a variety of chemical structures and properties. For instance, research on N-Benzyltetrahydropyrido-anellated thiophene derivatives reveals that these molecules form monoclinic crystal systems and exhibit weak intermolecular C-H...O=C hydrogen bonds, contributing to their stability and conformation (Pietsch, Nieger, & Gütschow, 2007).
Synthesis and Derivatives
The synthesis of novel pyrido and thieno derivatives, including those structurally similar to the compound , has been a focus of several studies. Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, providing insights into the chemical processes that could be relevant to synthesizing similar compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Applications in Medicine
In the medical field, derivatives of the compound have been researched for their potential therapeutic applications. For instance, studies on heterocyclic carboxamides, similar in structure to the compound , have evaluated their potential as antipsychotic agents. These studies have involved the evaluation of their binding to dopamine and serotonin receptors and their in vivo activities in animal models (Norman, Navas, Thompson, & Rigdon, 1996).
Anticonvulsant Activities
Research on 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has revealed significant anticonvulsant activity in certain derivatives, suggesting a potential application for the compound in the treatment of seizures. The structure-activity relationships of these compounds have been a subject of study, offering insights into how chemical modifications can influence their therapeutic efficacy (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).
Catalytic and Antibacterial Activity
Some studies have explored the catalytic and antibacterial properties of compounds structurally related to this compound. For example, research on ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides] has shown these compounds to be effective catalysts and to possess antibacterial properties, indicating potential applications in chemical synthesis and pharmaceuticals (Jhaumeer-Laulloo, Bhowon, & Hosany, 2004).
Properties
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(diethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2.ClH/c1-5-26(6-2)31(28,29)17-9-7-16(8-10-17)21(27)24-22-19(13-23)18-11-12-25(15(3)4)14-20(18)30-22;/h7-10,15H,5-6,11-12,14H2,1-4H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZUHFVMKJHCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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